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molecular formula C22H26N2O3 B1468229 4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid CAS No. 1252655-88-1

4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid

Cat. No. B1468229
M. Wt: 366.5 g/mol
InChI Key: PTAMSLYHEHTWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853215B2

Procedure details

A mixture of methyl 4-{[4-(2-tert-butylphenyl)piperazin-1-yl]carbonyl}benzoate obtained in Example 33 (608 mg), 1 M sodium hydroxide solution (5 mL), methanol (20 mL), and tetrahydrofuran (5 mL) was stirred at 50° C. for 4 h. 1 M hydrochloric acid solution was added to the reaction solution, and the solvent was evaporated under reduced pressure to afford crystals. Crystals were washed with water, diethyl ether and dried under reduced pressure to provide the title compound (580 mg, 99%) as colorless crystals.
Name
methyl 4-{[4-(2-tert-butylphenyl)piperazin-1-yl]carbonyl}benzoate
Quantity
608 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH2:16][CH2:15][N:14]([C:17]([C:19]2[CH:28]=[CH:27][C:22]([C:23]([O:25]C)=[O:24])=[CH:21][CH:20]=2)=[O:18])[CH2:13][CH2:12]1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].CO.Cl>O1CCCC1>[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH2:12][CH2:13][N:14]([C:17]([C:19]2[CH:20]=[CH:21][C:22]([C:23]([OH:25])=[O:24])=[CH:27][CH:28]=2)=[O:18])[CH2:15][CH2:16]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
methyl 4-{[4-(2-tert-butylphenyl)piperazin-1-yl]carbonyl}benzoate
Quantity
608 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)N1CCN(CC1)C(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crystals
WASH
Type
WASH
Details
Crystals were washed with water, diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC=C1)N1CCN(CC1)C(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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